
A Comparative Analysis of Enalapril Maleate
Versus Lisinopril in Renal Protection

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Enalapril Maleate

Cat. No.: B10753689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the renal protective effects of two widely

prescribed angiotensin-converting enzyme (ACE) inhibitors, enalapril maleate and lisinopril.

The information presented is based on available experimental data to assist researchers and

drug development professionals in their understanding of the subtle yet significant differences

between these two therapeutic agents.

Executive Summary
Both enalapril and lisinopril are effective in providing renal protection, primarily through their

shared mechanism of inhibiting the renin-angiotensin-aldosterone system (RAAS). This

inhibition leads to reduced intraglomerular pressure and a decrease in proteinuria, key factors

in slowing the progression of chronic kidney disease. However, studies suggest potential

differences in their effects on renal hemodynamics and endothelial function, which may have

implications for their clinical application in specific patient populations. While both drugs

demonstrate comparable efficacy in reducing blood pressure, some evidence suggests

enalapril may have a more pronounced effect on improving renal plasma flow. Histological data

from preclinical models indicates that both agents can ameliorate kidney injury, though direct

comparative clinical studies on renal tissue are limited.
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The following tables summarize key quantitative data from comparative studies on the renal

and hemodynamic effects of enalapril and lisinopril.

Table 1: Comparative Effects on Renal Hemodynamics in Patients with Essential Hypertension

Parameter
Enalapril (20
mg)

Lisinopril (20
mg)

p-value Reference

Effective Renal

Plasma Flow

(ERPF)

+21.9% ± 2.0% +4.4% ± 2.5% p = 0.018 [1][2]

Filtration Fraction

(FF)
-16.7% ± 2.8% -6.6% ± 2.5% p = 0.028 [1][2]

Renovascular

Resistance

(RVR)

-28.1% ± 3.1% -18.5% ± 3.7% p = 0.018 [1][2]

Table 2: Comparative Effects on Blood Pressure in Hypertensive Patients

Parameter Enalapril Lisinopril p-value Reference

Sitting Systolic

BP Reduction
17 mmHg 25 mmHg p < 0.05 [3]

Sitting Diastolic

BP Reduction
12 mmHg 15 mmHg p < 0.05 [3]

Standing Systolic

BP Reduction
16 mmHg 24 mmHg p < 0.05 [3]

Standing

Diastolic BP

Reduction

10 mmHg 14 mmHg p < 0.05 [3]

24h Mean

Systolic BP

Reduction

9 mmHg 14 mmHg p < 0.01 [4]
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Table 3: Preclinical Comparative Effects on Renal Injury Markers in a Doxorubicin-Induced

Nephrotoxicity Rat Model

Parameter
Enalapril (40
mg/kg)

Lisinopril (20
mg/kg)

Reference

Serum Creatinine

Reduction
Significant Significant [5]

Blood Urea Nitrogen

(BUN) Reduction
Significant Significant [5]

Kidney

Myeloperoxidase

(MPO) Reduction

Significant Significant [5]

Kidney

Malondialdehyde

(MDA) Reduction

Significant Significant [5]

Kidney Total

Antioxidant Capacity

(TAC) Increase

Significant Significant [5]

Kidney Injury

Molecule-1 (KIM-1)

RNA Expression

Reduction

Significant Significant [5]

Heme Oxygenase-1

(HO-1) RNA

Expression Reduction

Significant Significant [5]

Cleaved Caspase-3

Immunostaining

Reduction

Significant Significant [5]

NF-κβ

Immunostaining

Reduction

Significant Significant [5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33506137/
https://pubmed.ncbi.nlm.nih.gov/33506137/
https://pubmed.ncbi.nlm.nih.gov/33506137/
https://pubmed.ncbi.nlm.nih.gov/33506137/
https://pubmed.ncbi.nlm.nih.gov/33506137/
https://pubmed.ncbi.nlm.nih.gov/33506137/
https://pubmed.ncbi.nlm.nih.gov/33506137/
https://pubmed.ncbi.nlm.nih.gov/33506137/
https://pubmed.ncbi.nlm.nih.gov/33506137/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate

replication and further investigation.

Assessment of Renal Hemodynamics in Hypertensive
Patients

Study Design: A 12-month, single-blind, crossover study was conducted in patients with

essential hypertension.[1][2]

Participants: Eight patients with essential hypertension were included.

Intervention: Patients received either enalapril (20 mg) or lisinopril (20 mg) for a specified

period, followed by a washout period and crossover to the other treatment.

Outcome Measures:

Blood Pressure: Measured to assess systemic hemodynamic effects.

Renal Hemodynamics: Effective Renal Plasma Flow (ERPF) and Glomerular Filtration

Rate (GFR) were measured using constant infusion of ¹³¹I-hippuran and ¹²⁵I-iothalamate,

respectively.

Calculated Parameters: Filtration Fraction (FF) was calculated as GFR/ERPF, and

Renovascular Resistance (RVR) was calculated as mean arterial pressure/ERPF.

Angiotensin II Infusion: The effects of angiotensin II infusion on systemic and renal

hemodynamics were also assessed during treatment with each drug.

Evaluation of Proteinuria and Albuminuria
Sample Collection: 24-hour urine collections are considered the gold standard for quantifying

urinary albumin and protein excretion. Patients are instructed to discard the first morning

void on day one and collect all subsequent urine for the next 24 hours, including the first

morning void on day two.

Analysis:
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Urinary Albumin Excretion (UAE): Measured using immunonephelometry or

immunoturbidimetry. Results are typically expressed as mg/24 hours.

Urinary Protein Excretion: Measured using a spectrophotometric method.

Urine Creatinine: Measured to assess the completeness of the 24-hour collection and for

calculating the albumin-to-creatinine ratio (ACR) or protein-to-creatinine ratio (PCR) from

spot urine samples.

Spot Urine Samples: As an alternative to 24-hour collections, random or first-morning spot

urine samples can be used to determine the ACR or PCR, which correlate well with 24-hour

excretion rates.

Measurement of Glomerular Filtration Rate (GFR)
Gold Standard: The clearance of exogenous filtration markers such as inulin or radiolabeled

markers (e.g., ⁵¹Cr-EDTA, ¹²⁵I-iothalamate) is the most accurate method for determining

GFR. This involves intravenous infusion of the marker and timed collection of blood and

urine samples to calculate its clearance.

Creatinine Clearance (CrCl): A more common clinical method that estimates GFR. It requires

a 24-hour urine collection and a serum creatinine measurement. The CrCl is calculated using

the formula: CrCl (mL/min) = [Urine Creatinine (mg/dL) x Urine Volume (mL)] / [Serum

Creatinine (mg/dL) x Time (min)].

Estimated GFR (eGFR): Calculated using formulas such as the Modification of Diet in Renal

Disease (MDRD) or the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI)

equations, which are based on serum creatinine, age, sex, and race.

Renal Histopathological Analysis in a Preclinical Model
Animal Model: Doxorubicin-induced nephrotoxicity in male Wistar rats was used to induce

acute kidney injury.[5]

Treatment Groups:

Control (vehicle)
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Doxorubicin (7.5 mg/kg, single i.p. injection)

Doxorubicin + Lisinopril (20 mg/kg, oral, for 15 days)

Doxorubicin + Enalapril (40 mg/kg, oral, for 15 days)

Histological Examination:

Kidney tissues were fixed in 10% neutral buffered formalin, processed, and embedded in

paraffin.

Sections (5 µm) were stained with Hematoxylin and Eosin (H&E) for general morphology.

Immunohistochemical staining was performed for markers of apoptosis (cleaved caspase-

3) and inflammation (NF-κβ).

Biochemical Analysis: Serum levels of creatinine and BUN, and kidney tissue levels of

myeloperoxidase (MPO), malondialdehyde (MDA), and total antioxidant capacity (TAC) were

measured.

Gene Expression Analysis: RNA expression of kidney injury molecule-1 (KIM-1) and heme

oxygenase-1 (HO-1) was quantified using real-time PCR.

Mandatory Visualizations
The following diagrams illustrate key concepts related to the renal protective mechanisms of

enalapril and lisinopril.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Renin-Angiotensin-Aldosterone System (RAAS)

ACE Inhibitor Action

Renal Protective Effects

Angiotensinogen

Angiotensin I
 Renin

Angiotensin II

 ACE Aldosterone
Stimulates

Efferent Arteriole
Vasoconstriction

Renin

ACE

Enalapril / Lisinopril

Inhibits

Efferent Arteriole
Vasodilation

Promotes
Reduced Glomerular
Capillary Pressure

Reduced
Proteinuria

Reduced Renal
Fibrosis & Inflammation

Click to download full resolution via product page

Caption: Mechanism of renal protection by Enalapril and Lisinopril via RAAS inhibition.
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Experimental Workflow: Comparative Renal Hemodynamics Study
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Caption: Crossover study design for comparing the renal hemodynamic effects of enalapril and

lisinopril.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10753689?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway in Renal Fibrosis and ACE Inhibitor Intervention
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Caption: Enalapril's role in mitigating renal fibrosis through the TGF-β/Smad signaling pathway.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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